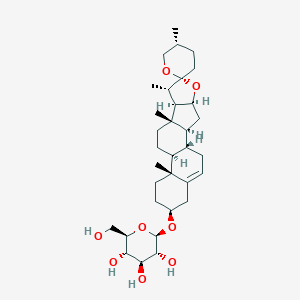

Diosgenin glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory activity

Disogluside exhibits anti-inflammatory properties, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease. Studies have shown that it can suppress the production of inflammatory mediators like cytokines and interleukins in cell cultures []. Additionally, research suggests that Disogluside might protect against oxidative stress, a contributing factor in inflammation [].

Neuroprotective effects

Disogluside has shown potential neuroprotective effects, suggesting its potential role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that it can enhance the activity of antioxidant enzymes and protect neurons from damage caused by free radicals [, ]. Further research is needed to explore its efficacy in treating these complex conditions.

Anti-cancer properties

Preliminary studies suggest that Disogluside may possess anti-cancer properties. Research has shown that it can induce cell death in various cancer cell lines and inhibit their proliferation [, ]. However, further investigation is necessary to understand its mechanisms of action and potential therapeutic applications.

Other potential applications

Disogluside has also been explored for its potential effects in other areas, including:

Diosgenin glucoside, also known as diosgenin 3-O-β-D-glucoside, is a glycosylated form of diosgenin, a steroidal sapogenin predominantly found in various plants such as Dioscorea species. This compound is characterized by the presence of a glucose moiety attached to the diosgenin structure, enhancing its solubility and bioavailability compared to its aglycone counterpart. Diosgenin itself serves as a crucial precursor in the synthesis of numerous steroidal drugs, making diosgenin glucoside significant in both pharmacological and therapeutic contexts .

Diosgenin glucoside exhibits a range of biological activities:

- Anti-inflammatory: It has been shown to reduce inflammation markers in various models.

- Antioxidant: The compound demonstrates scavenging activity against free radicals, contributing to cellular protection.

- Anticancer: Preliminary studies indicate that diosgenin glucoside may inhibit the proliferation of cancer cells and induce apoptosis.

- Neuroprotective: It has potential benefits in neurodegenerative disorders due to its ability to protect neuronal cells from oxidative stress .

Diosgenin glucoside can be synthesized through several methods:

- Enzymatic Glycosylation: Utilizing specific glycosyltransferases to attach glucose to diosgenin.

- Chemical Glycosylation: Employing chemical reagents such as p-nitrophenyl chloroformate to facilitate the glycosylation reaction under controlled conditions.

- Microbial Transformation: Utilizing microorganisms capable of converting diosgenin into its glucoside form, which presents an environmentally friendly synthesis approach .

Diosgenin glucoside finds applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing steroidal medications, it plays a vital role in drug formulation.

- Nutraceuticals: Its health benefits make it suitable for dietary supplements aimed at reducing inflammation and oxidative stress.

- Cosmetics: The antioxidant properties allow its use in skincare products for anti-aging effects .

Research on diosgenin glucoside has indicated potential interactions with various biological pathways. Notably, it may modulate signaling pathways involved in inflammation and cancer progression. Studies have shown that it can enhance the efficacy of certain chemotherapeutic agents while reducing their side effects, indicating its potential as an adjunct therapy .

Diosgenin glucoside shares structural and functional similarities with other compounds, particularly other steroidal saponins and glycosides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Dioscin | Steroidal saponin | Antioxidant, anti-inflammatory | Higher solubility than diosgenin |

| Dihydrodiosgenin | Steroidal sapogenin | Anti-cancer, anti-inflammatory | Reduced toxicity compared to diosgenin |

| Ginsenoside Rb1 | Triterpenoid saponin | Neuroprotective, immunomodulatory | Broader range of pharmacological effects |

| Soyasaponins | Glycosides | Antioxidant, cholesterol-lowering | Found primarily in soybeans |

Diosgenin glucoside stands out due to its specific glycosidic modification that enhances solubility and bioavailability while retaining the beneficial properties associated with diosgenin itself .

Basic Chemical Characteristics

Diosgenin glucoside, also known as Trillin or Disogluside, is a sterol 3-beta-D-glucoside with diosgenin as the sterol component. Its chemical composition and properties are summarized in the table below:

| Property | Description |

|---|---|

| Molecular Formula | C₃₃H₅₂O₈ |

| Molecular Weight | 576.76 g/mol |

| CAS Number | 14144-06-0 |

| Chemical Name | (25R)-3beta-(beta-D-Glucopyranosyloxy)spirost-5-ene |

| Synonyms | Trillin, Disogluside, Funkioside A, Lilioglycoside A, Melongoside B, Polygonatoside A, Polyphyllin A |

| Appearance | Solid |

| Solubility | ≥28.85 mg/mL in DMSO; poorly soluble in water and ethanol |

The compound is structurally characterized as a sterol 3-beta-D-glucoside, containing a diosgenin moiety linked to a glucose unit. It represents an important intermediate in the biosynthesis of more complex steroidal saponins like dioscin.

Structural Relationship to Parent Compounds

Diosgenin glucoside is formed when a glucose molecule is attached to the C-3 hydroxyl group of diosgenin. This glycosylation is a critical step in the biosynthetic pathway of steroidal saponins in plants. The compound serves as a precursor for more complex saponins such as dioscin, which contains additional rhamnose groups.